Methyl 1-methyl-5-oxopyrrolidine-2-acetate
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Overview
Description
Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a chemical compound with the molecular formula C8H13NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-5-oxopyrrolidine-2-acetate can be synthesized through several methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-oxopyrrolidine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of pyrrolidine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrolidine derivatives, while reduction can produce more reduced forms.
Scientific Research Applications
Methyl 1-methyl-5-oxopyrrolidine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which methyl 1-methyl-5-oxopyrrolidine-2-acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A closely related compound with similar structural features.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with distinct chemical properties and applications.
Uniqueness
Methyl 1-methyl-5-oxopyrrolidine-2-acetate is unique due to its specific functional groups and the resulting chemical reactivity
Properties
CAS No. |
63537-14-4 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
RAPGWBWOZSWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
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